
Methyl 2-(azetidin-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(azetidin-2-yl)acetate is a heterocyclic compound featuring a four-membered azetidine ring. This compound is of significant interest in organic chemistry due to its unique structural properties and potential applications in various fields, including medicinal chemistry and materials science. The azetidine ring imparts considerable ring strain, making the compound reactive and versatile for synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(azetidin-2-yl)acetate typically involves the Horner–Wadsworth–Emmons reaction. The starting material, (N-Boc-azetidin-3-one), is reacted with methyl-2-(dimethoxyphosphoryl)acetate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in acetonitrile at elevated temperatures . This reaction yields methyl (N-Boc-azetidin-3-ylidene)acetate, which can be further functionalized through aza-Michael addition with NH-heterocycles to produce the target compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(azetidin-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the azetidine ring to more saturated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products: The major products formed from these reactions include various substituted azetidines, oxetanes, and other heterocyclic derivatives .
Scientific Research Applications
Methyl 2-(azetidin-2-yl)acetate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2-(azetidin-2-yl)acetate involves its interaction with various molecular targets. The azetidine ring’s strain and reactivity enable it to form covalent bonds with biological macromolecules, potentially inhibiting or modifying their function. This reactivity is harnessed in drug design to target specific enzymes or receptors, disrupting their normal activity and leading to therapeutic effects .
Comparison with Similar Compounds
Methyl 2-(oxetan-3-ylidene)acetate: Similar in structure but contains an oxetane ring instead of an azetidine ring.
Azetidine-2-carboxylic acid: Another azetidine derivative used in peptide synthesis.
Spiro-azetidin-2-one derivatives: These compounds share the azetidine core but are part of spirocyclic systems.
Uniqueness: Methyl 2-(azetidin-2-yl)acetate is unique due to its specific azetidine ring structure, which imparts distinct reactivity and stability compared to other four-membered heterocycles. This makes it particularly valuable in synthetic chemistry and drug development .
Properties
IUPAC Name |
methyl 2-(azetidin-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-9-6(8)4-5-2-3-7-5/h5,7H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZEYJVKCCZPPNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCN1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-Bromo-2,3-dihydropyrazolo[5,1-b]oxazole](/img/structure/B7965423.png)
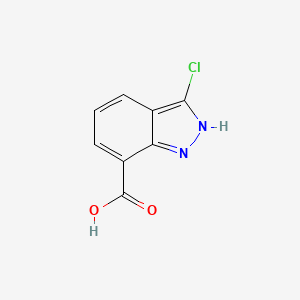


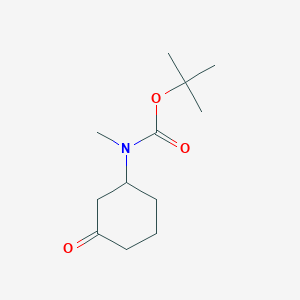
![tert-butyl N-[(3-aminocyclohexyl)methyl]carbamate](/img/structure/B7965464.png)

![2-Amino-3-(2,2-dimethyl-benzo[1,3]dioxol-5-yl)-propionic acid](/img/structure/B7965484.png)
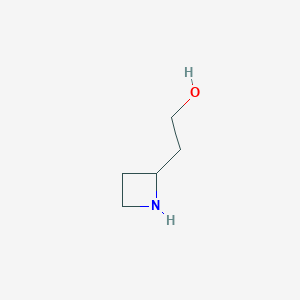
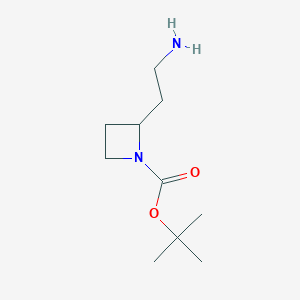
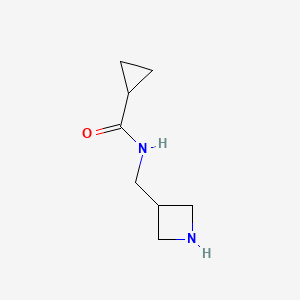
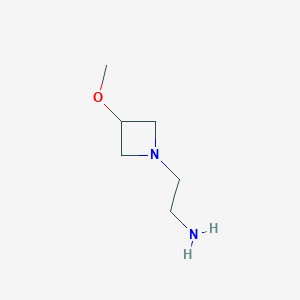
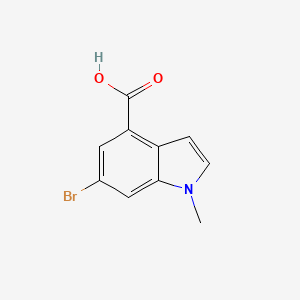
![Methyl 5-[(tert-butoxycarbonyl)amino]thiophene-2-carboxylate](/img/structure/B7965531.png)
